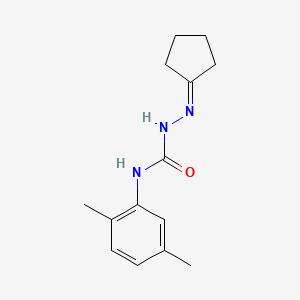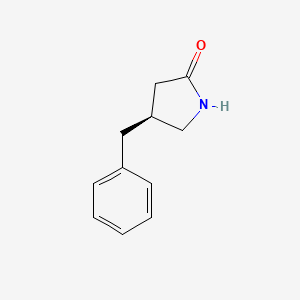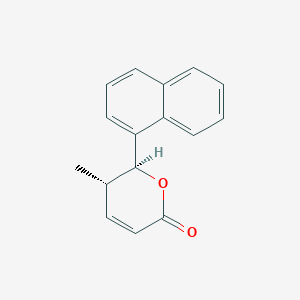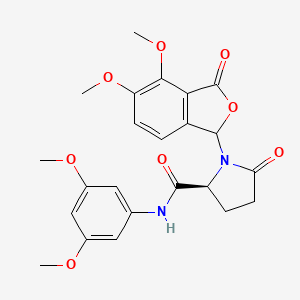![molecular formula C15H20N6O4 B12615828 5-Azido-N-[(benzyloxy)carbonyl]-L-norvalylglycinamide CAS No. 917599-68-9](/img/structure/B12615828.png)
5-Azido-N-[(benzyloxy)carbonyl]-L-norvalylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Azido-N-[(benzyloxy)carbonyl]-L-norvalylglycinamide is a synthetic organic compound that features an azido group, a benzyloxycarbonyl-protected amino acid, and a glycinamide moiety
Métodos De Preparación
The synthesis of 5-Azido-N-[(benzyloxy)carbonyl]-L-norvalylglycinamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the amino group: The amino group of L-norvaline is protected using a benzyloxycarbonyl (Cbz) group.
Formation of the azido group: The protected amino acid is then converted to its azido derivative using sodium azide in the presence of a suitable solvent.
Coupling with glycinamide: The azido-protected amino acid is coupled with glycinamide using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Análisis De Reacciones Químicas
5-Azido-N-[(benzyloxy)carbonyl]-L-norvalylglycinamide can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles via the Huisgen 1,3-dipolar cycloaddition with alkynes.
Deprotection: The benzyloxycarbonyl group can be removed under acidic or hydrogenolytic conditions to yield the free amine.
Common reagents and conditions for these reactions include:
- Sodium azide for azido group formation.
- Lithium aluminum hydride for reduction.
- Copper(I) catalysts for cycloaddition reactions.
- Acidic or hydrogenolytic conditions for deprotection.
Aplicaciones Científicas De Investigación
5-Azido-N-[(benzyloxy)carbonyl]-L-norvalylglycinamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of peptide-based drugs and inhibitors.
Organic Synthesis:
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers and dendrimers.
Bioconjugation: The azido group allows for bioorthogonal labeling and conjugation with biomolecules, facilitating studies in chemical biology and biochemistry.
Mecanismo De Acción
The mechanism of action of 5-Azido-N-[(benzyloxy)carbonyl]-L-norvalylglycinamide depends on its specific application. In bioconjugation, the azido group reacts with alkynes via the Huisgen cycloaddition to form stable triazole linkages. In medicinal chemistry, the compound may act as a prodrug, where the azido group is reduced to an amine, which then interacts with biological targets such as enzymes or receptors.
Comparación Con Compuestos Similares
Similar compounds to 5-Azido-N-[(benzyloxy)carbonyl]-L-norvalylglycinamide include:
5-Azido-N-[(benzyloxy)carbonyl]-L-valylglycinamide: Similar structure but with a valine residue instead of norvaline.
5-Azido-N-[(benzyloxy)carbonyl]-L-leucylglycinamide: Contains a leucine residue.
5-Azido-N-[(benzyloxy)carbonyl]-L-isoleucylglycinamide: Contains an isoleucine residue.
The uniqueness of this compound lies in its specific combination of functional groups and amino acid residues, which can impart distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
917599-68-9 |
|---|---|
Fórmula molecular |
C15H20N6O4 |
Peso molecular |
348.36 g/mol |
Nombre IUPAC |
benzyl N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-azido-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C15H20N6O4/c16-13(22)9-18-14(23)12(7-4-8-19-21-17)20-15(24)25-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,16,22)(H,18,23)(H,20,24)/t12-/m0/s1 |
Clave InChI |
BHOBVGYGFCQVGT-LBPRGKRZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=[N+]=[N-])C(=O)NCC(=O)N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC(CCCN=[N+]=[N-])C(=O)NCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5,6-Dimethyl-N-(2-propylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12615792.png)
![1-(4-Chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12615794.png)
![(E)-1-[1-(Diphenylphosphanyl)-1H-pyrrol-2-yl]-N-phenylmethanimine](/img/structure/B12615797.png)





![(1S,3R,3aR,6aS)-5-(1,3-benzodioxol-5-yl)-1-benzyl-6'-chloro-7'-methylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12615820.png)
![5-(4-Methoxyphenyl)tetrazolo[1,5-a]pyridine](/img/structure/B12615824.png)
